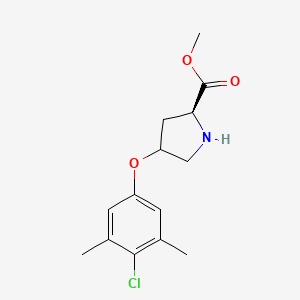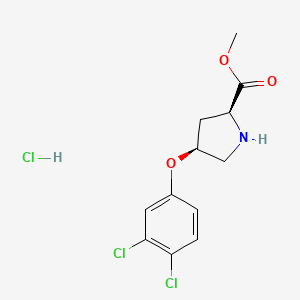
Methyl (2S,4S)-4-(3,4-dichlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Descripción general
Descripción
Methyl (2S,4S)-4-(3,4-dichlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride (MDPH) is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of pyrrolidine, a cyclic amine, and a member of the pyrrolidinecarboxylate family. MDPH has been used in biochemical and physiological studies to investigate the effects of various compounds on cell signaling pathways and the regulation of metabolic processes.
Mecanismo De Acción
MDPH is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of a variety of compounds. It is thought to act by binding to the heme group of the enzyme, thus preventing the substrate from binding and being metabolized. In addition, it has been shown to inhibit the activity of other enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Efectos Bioquímicos Y Fisiológicos
MDPH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the levels of certain compounds in the body, such as drugs and hormones. In addition, it has been shown to inhibit the activity of other enzymes, such as monoamine oxidase, which can lead to an increase in the levels of certain neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPH has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively stable in solution. In addition, it is relatively easy to synthesize, and it has a high degree of solubility in aqueous solutions. However, it is important to note that MDPH can be toxic if handled improperly, and it should only be used in well-ventilated areas.
Direcciones Futuras
The potential applications of MDPH in scientific research are vast. It could be used to study the effects of various compounds on cell signaling pathways, the regulation of metabolic processes, and the inhibition of cytochrome P450 enzymes. In addition, it could be used to investigate the role of pyrrolidinecarboxylates in the inhibition of other enzymes, such as monoamine oxidase. Furthermore, it could be used to study the effects of various drugs and hormones on the body, and to investigate the potential therapeutic effects of compounds on diseases and disorders.
Aplicaciones Científicas De Investigación
MDPH has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of various compounds on cell signaling pathways and the regulation of metabolic processes. In addition, it has been used to investigate the role of pyrrolidinecarboxylates in the inhibition of cytochrome P450 enzymes.
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(3,4-dichlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3.ClH/c1-17-12(16)11-5-8(6-15-11)18-7-2-3-9(13)10(14)4-7;/h2-4,8,11,15H,5-6H2,1H3;1H/t8-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRNJLKNLCRJBJ-RWHJDYSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC(=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(3,4-dichlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388738.png)
![4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine](/img/structure/B1388739.png)
![3-[(3-Methylbenzyl)oxy]piperidine](/img/structure/B1388741.png)
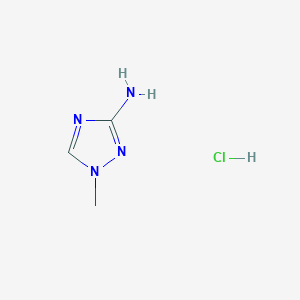
![4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1388743.png)
![4-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388744.png)
![4-[4-(Sec-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1388748.png)
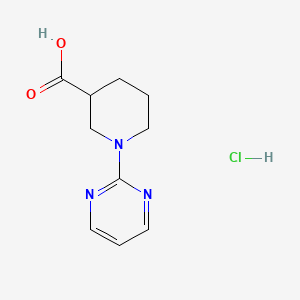
![3-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388752.png)

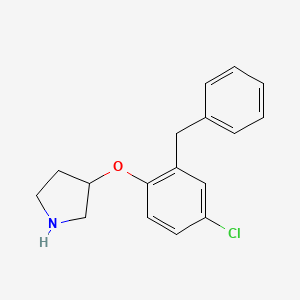
![3-[4-(Sec-butyl)phenoxy]pyrrolidine](/img/structure/B1388757.png)
